molecular formula C9H9NO2 B13013449 Benzoxazole, 7-methoxy-2-methyl- CAS No. 849402-66-0

Benzoxazole, 7-methoxy-2-methyl-

Cat. No.: B13013449
CAS No.: 849402-66-0
M. Wt: 163.17 g/mol
InChI Key: QFLAPOOXHSZHRZ-UHFFFAOYSA-N
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Description

7-Methoxy-2-methylbenzo[d]oxazole is a heterocyclic organic compound that belongs to the oxazole family. It is characterized by a benzene ring fused to an oxazole ring, with a methoxy group at the 7th position and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-methylbenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-4-methoxyacetophenone with formic acid and acetic anhydride, which leads to the formation of the desired oxazole ring . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 7-Methoxy-2-methylbenzo[d]oxazole may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-methylbenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while substitution reactions can produce a variety of substituted oxazole derivatives .

Scientific Research Applications

7-Methoxy-2-methylbenzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-2-methylbenzo[d]oxazole is unique due to the presence of both methoxy and methyl groups, which confer specific chemical properties and reactivity. These functional groups can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for various applications .

Biological Activity

Benzoxazole derivatives, including 7-methoxy-2-methyl-benzoxazole, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications and underlying mechanisms.

Overview of Benzoxazole Compounds

Benzoxazoles are heterocyclic compounds known for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The structural diversity of benzoxazole derivatives allows for extensive modifications that can enhance their biological efficacy.

Anticancer Activity

Research indicates that benzoxazole derivatives exhibit notable anticancer properties. A study evaluated the antiproliferative effects of various benzoxazole compounds on multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). The results demonstrated that several derivatives showed significant cytotoxicity with IC50 values in the low micromolar range:

CompoundCell LineIC50 (µM)
7-Methoxy-2-methyl-benzoxazoleMCF-73.1
7-Methoxy-2-methyl-benzoxazoleA5496.4
7-Methoxy-2-methyl-benzoxazoleHT-294.5

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in the MCF-7 cell line, where flow cytometry analysis confirmed increased apoptotic cell populations upon treatment with the compound .

Antimicrobial Activity

Benzoxazole derivatives have also shown promising antimicrobial activity against various pathogens. A comprehensive evaluation revealed that compounds with methoxy substitutions exhibited enhanced antibacterial effects against Mycobacterium tuberculosis and other resistant strains. The minimum inhibitory concentration (MIC) values for selected derivatives were significantly lower than those of traditional antibiotics:

CompoundPathogenMIC (µg/mL)
7-Methoxy-2-methyl-benzoxazoleM. tuberculosis0.5
7-Methoxy-2-methyl-benzoxazoleE. coli1.0

These findings suggest that benzoxazole derivatives could serve as potential lead compounds for developing new antimicrobial agents .

Anti-inflammatory and Analgesic Effects

In addition to anticancer and antimicrobial properties, benzoxazole derivatives have demonstrated anti-inflammatory effects. Studies indicate that these compounds inhibit COX-2 activity, which is crucial in mediating inflammatory responses. For example, the anti-inflammatory activity of 7-methoxy-2-methyl-benzoxazole was assessed using a carrageenan-induced paw edema model in rats, showing significant reduction in edema compared to control groups.

Furthermore, analgesic activity was evaluated through hot plate tests, where the compound exhibited a dose-dependent increase in pain threshold, indicating its potential as an analgesic agent .

Structure-Activity Relationship (SAR)

The biological activities of benzoxazole derivatives are influenced by their structural modifications. The presence of methoxy and methyl groups at specific positions enhances solubility and bioavailability while improving interaction with biological targets. Studies on SAR have revealed that electron-donating substituents significantly increase the potency of these compounds against various cancer cell lines .

Properties

CAS No.

849402-66-0

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

7-methoxy-2-methyl-1,3-benzoxazole

InChI

InChI=1S/C9H9NO2/c1-6-10-7-4-3-5-8(11-2)9(7)12-6/h3-5H,1-2H3

InChI Key

QFLAPOOXHSZHRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C(=CC=C2)OC

Origin of Product

United States

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